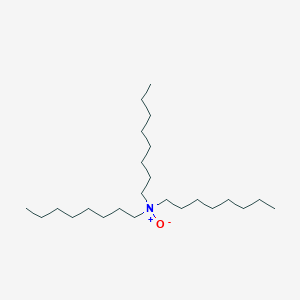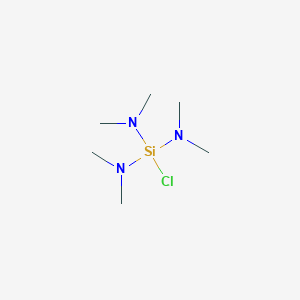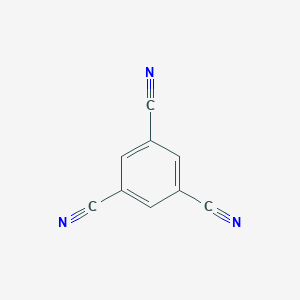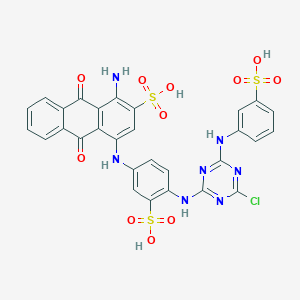
2-Hydroxy-4-(trifluoromethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile and its derivatives involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2%. The structure of the synthesized compound is confirmed using MS, IR, and 1H NMR techniques, presenting an environmentally friendly and practical method for its preparation (Zhang Tong-bin, 2012).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzonitrile, as with related compounds, is characterized by C-H...F and C-H...N hydrogen bonds forming a dense two-dimensional network. This arrangement does not involve π...π ring interactions, indicating slight deformation of the aromatic ring due to the para-related electronegative groups (S. Boitsov, J. Songstad, K. Törnroos, 2002).
Chemical Reactions and Properties
The chemical behavior of 2-Hydroxy-4-(trifluoromethyl)benzonitrile includes its use as an electrolyte additive in lithium ion batteries, where it improves the cyclic stability of the LiNi0.5Mn1.5O4 cathode. This is attributed to its preferential oxidation, forming a low-impedance protective film which inhibits electrolyte decomposition and manganese dissolution from the cathode (Wenna Huang et al., 2014).
Scientific Research Applications
Dermatological Applications:
- Li et al. (2008) designed and synthesized 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia. It demonstrated potency, selectivity, and in vivo activity with reduced systemic side effects and no phototoxicity, addressing a significant concern in dermatological applications (Li et al., 2008).
Pharmaceutical Synthesis:
- Hopes et al. (2006) discussed the plant-scale manufacture of (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, a potassium-channel opener developed for treating urinary urge incontinence. They optimized the key unsymmetrical Hantzsch reaction step, crucial for the synthesis, through the careful order of reagent addition and experimental design, achieving a close to 60% yield (Hopes et al., 2006).
Battery Technology:
- Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for the LiNi0.5Mn1.5O4 cathode of high voltage lithium-ion batteries. The additive significantly improved cyclic stability, delivering an initial capacity of 133 mAh g−1 and maintaining 121 mAh g−1 after 300 cycles. This research suggests the compound’s role in enhancing battery performance and longevity (Huang et al., 2014).
Androgen Receptor Modulation:
- Aikawa et al. (2017) discovered 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds exhibited anabolic effects on muscles and the central nervous system while remaining neutral to the prostate. The study presents these derivatives as potential therapeutic agents for conditions related to androgen receptor activities (Aikawa et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVLFUKQAEGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608452 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
CAS RN |
81465-88-5 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)







![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)

